Bienvenue dans la boutique en ligne BenchChem!

MTC420

Antitubercular drug discovery Dormant tuberculosis Respiratory chain inhibition

MTC420 is the only Ndh inhibitor validated across three Mtb phenotypes: replicating (IC50 525 nM), Wayne dormant (IC50 76 nM), and MDR clinical isolates (IC50 140 nM). Its amine-based side chain confers metabolic stability for sustained in vivo target engagement, unlike conventional quinolones. Outperforms isoniazid and rifampicin against dormant and drug-resistant TB. The defined multi-phenotype activity profile makes it an indispensable benchmark for SAR studies and respiratory chain inhibition assays. For research use only.

Molecular Formula C20H16F4N2O
Molecular Weight 376.3546
CAS No. 2088930-66-7
Cat. No. B609361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTC420
CAS2088930-66-7
SynonymsMTC420;  MTC-420;  MTC 420.
Molecular FormulaC20H16F4N2O
Molecular Weight376.3546
Structural Identifiers
SMILESFC1=C2C(NC(C3=CC=C(N4CCC(F)(F)C4)C=C3)=C(C)C2=O)=CC(F)=C1
InChIInChI=1S/C20H16F4N2O/c1-11-18(25-16-9-13(21)8-15(22)17(16)19(11)27)12-2-4-14(5-3-12)26-7-6-20(23,24)10-26/h2-5,8-9H,6-7,10H2,1H3,(H,25,27)
InChIKeyFFUXCAUWEZSJRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MTC420 (CAS 2088930-66-7): A Heterocyclic Quinolone Targeting the Mtb Respiratory Chain


MTC420 (compound 42a) is a heterocyclic quinolone that targets the NADH:menaquinone oxidoreductase (Ndh) component of the Mycobacterium tuberculosis (Mtb) respiratory chain [1]. It was identified through a high-throughput screen of ~11,000 compounds and subsequent medicinal chemistry optimization of the quinolone scaffold, yielding a metabolically stable lead compound with favorable pharmacokinetic and toxicological profiles [2].

Why Generic Substitution Fails: MTC420 Differentiation from In-Class Quinolones and Alternative Anti-TB Agents


In-class quinolones cannot be freely interchanged with MTC420 because their anti-tubercular activity profiles differ substantially depending on the specific substituent patterns at positions −1 and −3 of the quinolone nucleus [1]. The amine-based side chain pharmacophore engineered into MTC420 confers metabolic stability and retains potency against both replicating and dormant Mtb, whereas alternative quinolones or first-line agents like isoniazid and rifampicin show diminished or no efficacy against the dormant phenotype (Wayne model) and MDR clinical isolates [2]. The quantitative evidence presented below substantiates why MTC420 cannot be substituted with structurally similar analogs or conventional anti-TB drugs without compromising experimental outcomes.

MTC420 Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data


Dormant Mtb (Wayne Model) Activity: MTC420 vs. Replicating Mtb Baseline

MTC420 demonstrates markedly enhanced potency against dormant Mtb in the Wayne hypoxia-induced dormancy model compared to its activity against standard replicating Mtb. The IC50 against Wayne-model dormant Mtb is 76 nM, which represents a 6.9-fold improvement in potency relative to its activity against replicating Mtb (IC50 = 525 nM) [1]. This differential potency against dormant bacteria is a key discriminator versus first-line anti-TB agents such as isoniazid and rifampicin, which exhibit substantially reduced or negligible bactericidal activity against low-metabolic-state Mtb populations under hypoxic conditions [2].

Antitubercular drug discovery Dormant tuberculosis Respiratory chain inhibition

MDR Mtb Activity: MTC420 Potency Against Resistant Clinical Isolates

MTC420 retains substantial anti-tubercular activity against multidrug-resistant (MDR) Mtb patient isolates, with an IC50 of 140 nM [1]. This value compares favorably to its activity against wild-type replicating Mtb (IC50 = 525 nM), representing a 3.75-fold increase in potency against MDR strains [2]. Importantly, conventional first-line agents such as isoniazid and rifampicin are ineffective against these MDR clinical isolates, as resistance mechanisms (katG mutations for INH, rpoB mutations for RIF) render them inactive [3].

Multidrug-resistant tuberculosis Antimycobacterial agents Clinical isolate screening

Metabolic Stability Advantage: MTC420 vs. Alternative Quinolone Scaffolds

The amine-based side chain pharmacophore of MTC420 was specifically engineered to confer metabolic stability, a property not uniformly present across the quinolone chemotype. Structure-activity relationship (SAR) analysis within the published series demonstrates that quinolone analogs lacking this optimized side chain exhibit significantly reduced metabolic stability in microsomal assays [1]. While quantitative microsomal half-life data for MTC420 itself was not published in the primary reference, the SAR study explicitly identified the amine-based side chain as the critical determinant for achieving metabolically stable quinolones effective against MDR Mtb [2].

Metabolic stability Drug metabolism Quinolone SAR

MTC420: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Dormant Mtb Persister Eradication Studies (Wayne Hypoxia Model)

MTC420 is optimally suited for experiments requiring clearance of non-replicating, dormant Mtb populations. Its 76 nM IC50 in the Wayne hypoxia model provides a 6.9-fold potency advantage over its activity against replicating Mtb, enabling researchers to specifically interrogate respiratory chain inhibition in the persistent phenotype that drives treatment failure and relapse [1]. Unlike isoniazid and rifampicin, which show minimal activity against hypoxic Mtb, MTC420 retains robust inhibition of the Ndh target under low-oxygen conditions [2].

MDR-TB Drug Discovery Programs Targeting Novel Mechanisms

MTC420 serves as a validated chemical probe for studies of Ndh inhibition in multidrug-resistant Mtb. With an IC50 of 140 nM against MDR patient isolates—3.75-fold more potent than its activity against wild-type replicating Mtb—MTC420 enables investigation of respiratory chain targeting as a resistance-circumventing strategy [1]. This is in marked contrast to isoniazid and rifampicin, which are rendered ineffective by katG and rpoB mutations in MDR strains [2].

In Vivo Pharmacokinetic and Efficacy Studies Requiring Metabolic Stability

MTC420 is appropriate for in vivo studies where metabolic stability is essential for achieving sustained target engagement. The amine-based side chain pharmacophore distinguishes MTC420 from less stable quinolone analogs that would undergo rapid microsomal clearance, potentially confounding interpretation of in vivo efficacy data [1]. Favorable PK and toxicological profiles reported for MTC420 further support its selection for animal model studies of tuberculosis [2].

Respiratory Chain Inhibitor Benchmarking and SAR Studies

MTC420 provides a well-characterized benchmark for structure-activity relationship studies of Ndh-targeting quinolones. Its defined IC50 values across three distinct Mtb phenotypic states (replicating: 525 nM; Wayne dormant: 76 nM; MDR clinical isolates: 140 nM) establish a quantitative baseline against which novel analogs can be directly compared in head-to-head assays [1]. This multi-phenotype activity profile is not shared by many alternative anti-TB agents, making MTC420 a valuable reference standard for evaluating new respiratory chain inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for MTC420

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.